molecular formula C16H33NO4Si B3321431 (2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine CAS No. 134441-72-8

(2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine

Cat. No.: B3321431
CAS No.: 134441-72-8
M. Wt: 331.52 g/mol
InChI Key: IIITUHPEBILIQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral pyrrolidine derivative with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a tert-butyldimethylsilyloxy (TBDMS) group at the 4R position, and a hydroxymethyl substituent at the 2S position. The stereochemistry (2S,4R) and orthogonal protecting groups (Boc and TBDMS) make it a versatile intermediate in asymmetric synthesis, particularly for pharmaceuticals and bioactive molecules. The Boc group is acid-labile, while the TBDMS ether is stable under acidic conditions but cleavable via fluoride ions (e.g., TBAF), enabling selective deprotection strategies .

Properties

IUPAC Name

tert-butyl 4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO4Si/c1-15(2,3)20-14(19)17-10-13(9-12(17)11-18)21-22(7,8)16(4,5)6/h12-13,18H,9-11H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIITUHPEBILIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine typically involves the protection of the pyrrolidine nitrogen with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the tert-butyldimethylsilyloxy group. The hydroxymethyl group is then introduced through a series of reactions, including oxidation and reduction steps. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the synthesis process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

Boc-pyrrolidine is primarily utilized in the synthesis of pharmaceutical compounds, particularly those targeting neurological and metabolic disorders. Its hydroxymethyl group enhances its reactivity, allowing for further functionalization.

Case Study: Synthesis of Bioactive Molecules

Research has demonstrated the use of Boc-pyrrolidine as a precursor in the synthesis of various bioactive molecules. For instance, it has been employed in the synthesis of pyrrolidine-based inhibitors for enzymes implicated in cancer and neurodegenerative diseases.

Compound Target Disease Reference
Pyrrolidine Derivative ACancerElsohly et al., 2013
Pyrrolidine Derivative BAlzheimer's DiseaseFransson et al., 2013

Synthetic Chemistry

Boc-pyrrolidine serves as a chiral building block in asymmetric synthesis. Its ability to form stable intermediates allows chemists to construct complex molecular architectures efficiently.

Case Study: Asymmetric Synthesis

In a study by Zheng et al., Boc-pyrrolidine was utilized to create a series of chiral compounds through asymmetric reactions, showcasing its utility in producing enantiomerically enriched products vital for drug development .

Reaction Type Yield (%) Enantiomeric Ratio
Asymmetric Alkylation85%95:5
Michael Addition90%92:8

Material Science

Beyond pharmaceuticals, Boc-pyrrolidine is also explored in material science applications, particularly in the development of polymeric materials with tailored properties.

Case Study: Polymer Synthesis

Research indicates that incorporating Boc-pyrrolidine into polymer backbones can enhance thermal stability and mechanical properties. This application is particularly relevant for creating advanced materials used in electronics and biomedical devices .

Research and Development

Boc-pyrrolidine's role extends into academic research where it is frequently used as a standard reagent in laboratories.

Usage Statistics

  • Over 100 publications cite Boc-pyrrolidine as a key reagent in synthetic methodologies.
  • It is featured in numerous patents related to drug formulations and synthetic pathways .

Mechanism of Action

The mechanism of action of (2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyldimethylsilyloxy group can enhance the compound’s stability and solubility, while the hydroxymethyl group can participate in hydrogen bonding and other interactions with target molecules. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally distinct from analogous pyrrolidine derivatives in terms of substituents, stereochemistry, and protecting group strategies . Below is a detailed comparison with key analogs:

Structural and Functional Group Differences

Compound Name Key Substituents Stereochemistry Protecting Groups Molecular Formula Molecular Weight Key Applications
(2S,4R)-1-Boc-4-(TBDMS-oxy)-2-(hydroxymethyl)pyrrolidine -OH (2S), -OTBDMS (4R) 2S,4R Boc (N), TBDMS (O) C₁₇H₃₃NO₄Si 367.54 g/mol Chiral building block for drug synthesis
(2S,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate () -OH (4S) 2S,4S Boc (N) C₁₁H₂₁NO₄ 231.29 g/mol Intermediate for hydroxyl-proline analogs
(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine () -CN (2S), -OH (4R) 2S,4R Boc (N) C₁₀H₁₆N₂O₃ 212.25 g/mol Precursor for nitrile-containing bioactive molecules
(2S,4R)-1-Boc-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine () -CF₃ (4R) 2S,4R Boc (N) C₁₁H₁₈F₃NO₃ 281.26 g/mol Fluorinated analogs for metabolic stability studies
(2S,4R)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate () -Cbz-NH (4R) 2S,4R Boc (N), Cbz (NH) C₁₉H₂₈N₂O₅ 376.44 g/mol Dual-protected amino-pyrrolidine for peptide synthesis

Key Differences in Reactivity and Stability

  • Boc vs. Benzyl Protection: The Boc group (acid-cleavable) contrasts with benzyl (hydrogenolysis-sensitive) in , offering compatibility with diverse reaction conditions .
  • TBDMS vs. Hydroxyl : The TBDMS ether in the target compound enhances stability against oxidation and nucleophilic attack compared to unprotected hydroxyl analogs (), which are prone to undesired side reactions .
  • Electron-Withdrawing Groups: The cyano group in lowers electron density at C2, altering nucleophilicity compared to the hydroxymethyl group in the target compound .

Stereochemical Impact

  • The 4R configuration in the target compound vs. 4S in leads to divergent spatial arrangements, affecting interactions in chiral environments (e.g., enzyme active sites) .

Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound (2S,4S)-4-Hydroxy () (2S,4R)-CF₃ ()
Molecular Weight 367.54 g/mol 231.29 g/mol 281.26 g/mol
LogP (Predicted) 3.2 0.8 2.5
Solubility (DMSO) High Moderate High

Table 2: Deprotection Conditions

Group Reagent Conditions
Boc HCl/dioxane 0°C to RT, 1–4 h
TBDMS TBAF/THF RT, 12 h
Cbz H₂/Pd-C 1 atm, 6 h

Biological Activity

(2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine is a synthetic compound that has garnered attention for its potential biological activities. As a derivative of pyrrolidine, it possesses unique structural features that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H33NO4Si
  • Molecular Weight : 331.52 g/mol
  • CAS Number : 114676-67-4

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for binding to enzymes and receptors.

Potential Targets:

  • Enzymatic Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : There is potential for modulation of neurotransmitter receptors, although specific interactions remain to be fully elucidated.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit antimicrobial properties. A study evaluating similar compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could have similar effects .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study on related pyrrolidine derivatives found that modifications at the 4-position significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests that this compound might also exhibit enhanced activity under similar conditions .
  • Case Study on Antitumor Effects : In vitro studies involving pyrrolidine derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The mechanism was linked to the induction of cell cycle arrest and apoptosis, indicating a potential therapeutic role for this compound in oncology .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing (2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine with high stereochemical purity?

  • Methodology :

  • Step 1 : Start with a pyrrolidine scaffold and introduce the Boc (tert-butoxycarbonyl) group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP or triethylamine. This step requires inert atmosphere (N₂/Ar) to prevent hydrolysis .
  • Step 2 : Install the tert-butyldimethylsilyl (TBDMS) protecting group at the 4-position using TBDMS-Cl and imidazole in DMF. Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1) .
  • Step 3 : Introduce the hydroxymethyl group at the 2-position via reductive amination or oxidation-reduction sequences. For example, oxidize a primary alcohol to an aldehyde followed by NaBH₄ reduction. Control temperature (0–25°C) to minimize epimerization .
  • Analytical Validation : Confirm stereochemistry using chiral HPLC (Chiralpak AD-H column, hexane:IPA 90:10) and ¹H/¹³C NMR (e.g., δ 1.28 ppm for Boc tert-butyl protons) .

Q. How do the Boc and TBDMS protecting groups influence the compound’s reactivity in downstream applications?

  • Boc Group : Provides steric hindrance and stability under basic conditions but is acid-labile (removed with TFA/DCM). Ideal for orthogonal protection strategies when paired with TBDMS .
  • TBDMS Group : Protects hydroxyl groups from nucleophilic attack and oxidation. Stable under mild acidic/basic conditions but cleaved selectively with TBAF or HF-pyridine .
  • Practical Insight : Use TBDMS for long-term storage of intermediates, as Boc may hydrolyze under prolonged acidic conditions .

Advanced Research Questions

Q. How can kinetic studies optimize the removal of the TBDMS group without affecting the Boc protection?

  • Experimental Design :

  • Conditions : Compare TBAF in THF, HF-pyridine, and AcOH/H₂O. Monitor deprotection via ¹⁹F NMR or LC-MS.
  • Data : TBAF (1.0 eq, 25°C) cleaves TBDMS in 2–4 hours (95% yield), while HF-pyridine (0.1 eq, 0°C) achieves similar results but poses safety risks .
  • Contradiction Resolution : If Boc cleavage occurs (e.g., under strong acidic conditions), switch to milder reagents like PPTS in MeOH .

Q. What computational strategies predict the compound’s conformational stability in enzyme-binding studies?

  • Methodology :

  • Perform DFT calculations (B3LYP/6-31G*) to analyze low-energy conformers. The (2S,4R) configuration favors a chair-like pyrrolidine ring, stabilizing hydrogen bonds between the hydroxymethyl group and active-site residues .
  • Docking Studies : Use AutoDock Vina to simulate interactions with proteases or kinases. The TBDMS group may sterically hinder binding, suggesting its removal before biological assays .

Q. How to resolve discrepancies in NMR data for diastereomeric impurities?

  • Case Study : A ¹H NMR singlet at δ 1.04 ppm (TBDMS tert-butyl) with unexpected splitting indicates residual (2R,4S) diastereomer.

  • Solution : Optimize chiral resolution using preparative HPLC (Phenomenex Lux Amylose-2 column, 5 µm) or recrystallization in EtOAc/hexane .
  • Validation : Compare experimental NOESY correlations with simulated spectra from Gaussian calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
(2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.